Methyl 5-fluoro-3-methylpicolinate is a chemical compound with the molecular formula and a molecular weight of approximately 169.15 g/mol. It features a pyridine ring substituted with a methyl group and a fluorine atom, making it part of the picolinate family. This compound is notable for its unique electronic properties due to the presence of the fluorine atom, which enhances its reactivity and biological activity compared to other similar compounds.
Several chemical suppliers offer Methyl 5-fluoro-3-methylpicolinate for purchase, indicating its potential use in research settings [, , ]. However, the product descriptions typically focus on availability, molecular formula, and CAS number, without mentioning specific research applications.
A search for scientific literature using Methyl 5-fluoro-3-methylpicolinate as a keyword yielded no significant results. This suggests that research on this compound might be in its early stages or not yet published in the open scientific literature.
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Patent databases could be explored to identify potential applications of Methyl 5-fluoro-3-methylpicolinate that might not be published in traditional scientific journals.
Reaching out to chemical suppliers who offer Methyl 5-fluoro-3-methylpicolinate might provide insights into its research applications, although they might not be able to disclose confidential customer information.
The biological activity of methyl 5-fluoro-3-methylpicolinate is significant due to its interaction with specific molecular targets. The fluorine atom increases the compound's reactivity and binding affinity to certain enzymes and receptors. This characteristic allows it to modulate various biochemical pathways, potentially leading to therapeutic effects. The compound's ester functionality also facilitates hydrolysis, releasing active metabolites that may exert biological effects .
Methyl 5-fluoro-3-methylpicolinate can be synthesized through several methods:
Methyl 5-fluoro-3-methylpicolinate has various applications:
Studies on methyl 5-fluoro-3-methylpicolinate's interactions reveal its potential as a lead compound in drug discovery. Its ability to form strong hydrogen bonds and its lipophilicity enhance its bioavailability and penetration through biological membranes. Interaction studies often focus on its binding affinity to specific enzymes and receptors, which can inform further development in medicinal chemistry .
Methyl 5-fluoro-3-methylpicolinate shares structural similarities with several other compounds, each exhibiting unique properties:
Compound Name | Key Differences |
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Methyl 5-methylpicolinate | Lacks fluorine; different reactivity and activity |
Methyl 5-chloro-3-methylpicolinate | Contains chlorine instead of fluorine |
Methyl 5-bromo-3-methylpicolinate | Contains bromine; variations in stability |
Methyl 5-fluoro-6-methylpicolinate | Fluorine at a different position affects properties |
Methyl 3-amino-5-fluoropicolinate | Contains an amino group; alters biological activity |
5-Fluoro-3-methylpicolinic acid | Acidic form; different solubility characteristics |
Methyl 5-fluoro-3-methylpicolinate's uniqueness stems from the presence of the fluorine atom, which enhances stability, lipophilicity, and hydrogen bonding capabilities compared to its analogs. These properties make it particularly valuable in pharmaceutical and agricultural applications .